molecular formula C6H10N4O B1320205 1-ethyl-1H-pyrazole-3-carbohydrazide CAS No. 1006334-35-5

1-ethyl-1H-pyrazole-3-carbohydrazide

Cat. No. B1320205
M. Wt: 154.17 g/mol
InChI Key: FISKYJZRFJOKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-ethyl-1H-pyrazole-3-carbohydrazide" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. The papers provided focus on various pyrazole derivatives, their synthesis, structural characterization, and potential biological activities, which can offer insights into the properties and reactivity of "1-ethyl-1H-pyrazole-3-carbohydrazide" .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, which offers high yields and reduced reaction times . Another method described is the 3+2 annulation method for the direct synthesis of substituted pyrazole, using a Knoevenagel approach followed by cyclocondensation . Additionally, a general method for synthesizing 1-acyl-3-hydroxy-1H-pyrazoles involves a migration of an acyl group, starting from oxazolone and hydrazides . These methods provide a foundation for understanding the potential synthetic routes that could be applied to "1-ethyl-1H-pyrazole-3-carbohydrazide."

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single crystal X-ray diffraction studies, which provide detailed information on the arrangement of atoms within the crystal lattice . The dihedral angles and intermolecular interactions, such as hydrogen bonding and π-π stacking, are crucial for the stability of the crystal structure . The geometries of isomers and transition states can be optimized using computational methods like DFT, which also helps in understanding the electronic properties of the molecules .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including condensation with chloroformate to produce hydrazides with potential biological activities . They can also react with hydrazine hydrate to form carbohydrazides, which can further react with aromatic aldehydes to yield substituted pyrazole hydrazones . These reactions are important for the functionalization of the pyrazole core and the development of compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents on the pyrazole ring can affect the compound's solubility, melting point, and stability. Spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis are used to characterize these compounds . Computational studies, including HOMO/LUMO, MEP, and Mulliken population analysis, provide insights into the electronic properties, which are relevant for understanding the reactivity and potential biological activities of the compounds .

Scientific Research Applications

Cytotoxic Activity

1-Ethyl-1H-pyrazole-3-carbohydrazide derivatives exhibit potential in cancer research due to their cytotoxic properties. For example, certain derivatives have shown potent antiproliferative activity against human cancer cell lines, surpassing the effectiveness of some existing drugs. These compounds have the ability to arrest the cell cycle at specific phases, indicating their potential as cancer therapeutics (Zhang et al., 2011).

Synthesis and Characterization

The compound has been used in the synthesis of various novel pyrazole derivatives. These derivatives have been characterized using techniques like IR and NMR spectroscopy, providing valuable insights into their structural and chemical properties (Huang Jie-han, 2008).

Antimicrobial Activities

Some derivatives of 1-ethyl-1H-pyrazole-3-carbohydrazide demonstrate significant antimicrobial activities. These compounds have been tested against various microorganisms, including bacteria and fungi, showcasing their potential as antimicrobial agents (H. M. Aly, 2016).

Corrosion Inhibition

Research has also explored the use of 1-ethyl-1H-pyrazole-3-carbohydrazide derivatives in corrosion inhibition. These compounds have shown effectiveness in protecting mild steel in acidic environments, indicating their potential in industrial applications (P. Paul, M. Yadav, I. Obot, 2020).

Leishmanicidal Activities

Derivatives of 1-ethyl-1H-pyrazole-3-carbohydrazide have been synthesized and evaluated for their leishmanicidal activities. These compounds have shown promising results against various forms of Leishmania, a parasite responsible for leishmaniasis (A. Bernardino et al., 2006).

Utility in Synthesizing Heterocycles

1-Ethyl-1H-pyrazole-3-carbohydrazide has been utilized in the synthesis of new heterocycles, which have demonstrated potential cytotoxic activities. This underscores its role in the development of novel therapeutic agents (B. Hegazi et al., 2010).

properties

IUPAC Name

1-ethylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-2-10-4-3-5(9-10)6(11)8-7/h3-4H,2,7H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISKYJZRFJOKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599105
Record name 1-Ethyl-1H-pyrazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H-pyrazole-3-carbohydrazide

CAS RN

1006334-35-5
Record name 1-Ethyl-1H-pyrazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.